4-Isopropoxy-3-isopropylphenol
Description
Contextualization within Phenolic Ether and Isopropylphenol Chemistry
4-Isopropoxy-3-isopropylphenol is structurally defined by two key features: a phenolic ether and an isopropylphenol backbone.
Phenolic Ethers: This class of compounds features an ether linkage (R-O-R') where one of the R groups is an aromatic ring. acs.org They are commonly synthesized through reactions such as the Williamson ether synthesis, a classic organic reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an organohalide. researchgate.net This reaction, developed in the 19th century, remains a fundamental method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. researchgate.net The resulting ethers are generally more stable and less acidic than their parent phenols.
Isopropylphenols: These are derivatives of phenol (B47542) that bear one or more isopropyl groups on the benzene (B151609) ring. The position of the isopropyl group significantly influences the compound's properties. For instance, 2,6-diisopropylphenol, commonly known as Propofol, is a widely used short-acting intravenous anesthetic. acs.orgnih.gov Its synthesis often involves the Friedel-Crafts alkylation of phenol with propylene (B89431) or isopropanol (B130326). nih.govresearchgate.net Other isomers, such as 3-isopropylphenol (B134271) and 4-isopropylphenol (B134273), are valuable chemical intermediates. researchgate.netnih.gov The study of these isomers is crucial for understanding how the substitution pattern on the phenol ring dictates biological activity and chemical reactivity.
The target compound, this compound, combines these two motifs. It can be conceptually derived from 3-isopropylphenol through the etherification of the hydroxyl group at the 4-position of the parent phenol.
Structural Features and Advanced Nomenclature for Research
The precise arrangement of atoms in this compound dictates its chemical identity. The structure consists of a benzene ring substituted with four groups: a hydroxyl group at position 1, an isopropyl group at position 3, and an isopropoxy group at position 4.
The systematic IUPAC name for this compound is 4-isopropoxy-3-(propan-2-yl)phenol . This name clearly communicates the identity and location of all functional groups on the phenol scaffold. For research and database purposes, other identifiers are crucial for unambiguous identification.
| Identifier | Value | Reference |
| Compound Name | This compound | |
| IUPAC Name | 4-isopropoxy-3-(propan-2-yl)phenol | |
| Molecular Formula | C12H18O2 | |
| PubChem CID | 68761959 | |
| SMILES | CC(C)C1=C(C=C(C=C1)O)OC(C)C |
The synthesis of this molecule would likely proceed from 3-isopropylphenol. The phenolic hydroxyl group of 3-isopropylphenol would first be deprotonated with a suitable base to form a phenoxide. This nucleophilic phenoxide would then react with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) via a Williamson ether synthesis to form the isopropoxy group at the 4-position.
Research Significance and Academic Trajectory in Organic Chemistry
While specific research literature dedicated exclusively to this compound is scarce, its significance can be understood by examining the broader context of medicinal chemistry and synthetic methodology. The academic trajectory of such a compound is typically tied to its potential as a component in a larger research program, often focused on structure-activity relationship (SAR) studies.
In pharmaceutical research, chemists systematically synthesize libraries of related compounds to probe how molecular structure affects biological activity. acs.org For example, the development of anesthetic agents has involved creating numerous analogues of Propofol (2,6-diisopropylphenol) to optimize its properties. acs.orgacs.org Researchers modify the parent structure by adding, removing, or changing functional groups and then test the new derivatives.
It is highly probable that this compound was synthesized as part of such an exploratory program. Starting with a known bioactive scaffold, in this case, a substituted phenol, chemists introduce variations to map the "chemical space" around it. The synthesis of this compound from 3-isopropylphenol represents a logical step in a SAR campaign:
Investigating the effect of etherification: Replacing the acidic phenolic hydroxyl group with a more stable ether linkage can dramatically alter a molecule's solubility, membrane permeability, and metabolic stability.
Probing steric and electronic effects: The introduction of an isopropoxy group at the 4-position introduces both bulk (steric hindrance) and an electron-donating group, which can influence how the molecule binds to a biological target like a receptor or enzyme. acs.org
Therefore, the research significance of this compound lies not in its individual application but in its role as a probe molecule. Its synthesis and characterization contribute to the fundamental understanding of how specific structural modifications impact the properties of phenolic compounds, providing valuable data points for the design of new molecules with desired functions, particularly in the field of medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-propan-2-yl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-7-10(13)5-6-12(11)14-9(3)4/h5-9,13H,1-4H3 |
InChI Key |
CTMCFSMCLRYHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)OC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Strategies for Isopropylation of Phenolic Precursors
The introduction of an isopropyl group onto a phenol (B47542) ring, a type of Friedel-Crafts alkylation, can be achieved through several approaches. wikipedia.org The regioselectivity of this reaction is crucial in directing the isopropyl group to the desired position.
Direct alkylation involves reacting a phenol with an isopropylating agent, such as isopropanol (B130326) or propylene (B89431), in the presence of a catalyst. google.comgoogle.com The choice of catalyst and reaction conditions significantly influences the isomeric distribution of the resulting isopropylphenols. researchgate.net For instance, the alkylation of phenol with isopropanol over certain zeolite catalysts can be optimized to favor the formation of p-isopropylphenol. researchgate.net The reaction is typically carried out at elevated temperatures and pressures. google.comgoogle.com Common catalysts include mineral acids and Lewis acids like aluminum chloride. google.com
A well-defined cationic Ru-H complex has been shown to catalyze the dehydrative C-H alkylation of phenols with alcohols, leading to ortho-substituted products. nih.govorganic-chemistry.org This method is advantageous as it uses readily available starting materials and produces water as the only byproduct. organic-chemistry.org
| Alkylating Agent | Catalyst | Key Features |
| Isopropanol | Zeolites (e.g., SAPO-11, MCM-49) | Can be tuned for regioselectivity. researchgate.net |
| Propylene | Metal Phenoxides (e.g., Aluminum phenoxide) | Can lead to a mixture of isomers. google.com |
| Isopropanol | Cationic Ruthenium-Hydride Complex | Highly regioselective for ortho-alkylation. nih.govorganic-chemistry.org |
| Secondary Alcohols | Acid-activated bleaching earth | Can be performed at atmospheric pressure. google.com |
Transalkylation is a process where an alkyl group is transferred from one molecule to another. In the context of isopropylphenol synthesis, a di-isopropylphenol can be reacted with phenol to produce mono-isopropylphenols. scispace.com This method can be used to convert less desirable isomers into the target isomer. For example, 2-isopropylphenol (B134262) can be converted to 4-isopropylphenol (B134273) through transalkylation with phenol in the presence of a catalyst system like sulfuric acid-treated clay and a molecular sieve, or trifluoromethane (B1200692) sulfonic acid. google.com
Isomerization, the process of converting a molecule into one of its isomers, is another important reaction. researchgate.net Zeolite catalysts are often employed for the isomerization of diisopropylnaphthalenes and can also be applied to isopropylphenols. researchgate.net These reactions are typically equilibrium-driven, and the product distribution can be influenced by the catalyst and reaction conditions. researchgate.net
The control of regioselectivity—the preference for reaction at a particular position—is a key challenge in phenol alkylation. Various catalytic systems have been developed to address this. For instance, a dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)3) has been shown to promote the selective ortho-alkylation of phenols. acs.org This system works by a cooperative mechanism where the phenol is partially hydrogenated to cyclohexenone, which then undergoes an aldol (B89426) condensation with an aldehyde (formed from the alcohol), followed by rearomatization. acs.org
Formation of the Isopropoxy Ether Linkage
The second key transformation is the formation of the isopropoxy ether. This is typically achieved through an etherification reaction where the phenolic hydroxyl group is converted into an isopropoxy group.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide ion with a primary alkyl halide via an SN2 mechanism. wikipedia.org In the context of synthesizing 4-isopropoxy-3-isopropylphenol, the phenoxide of 3-isopropylphenol (B134271) would be reacted with an isopropyl halide. However, the Williamson synthesis can be challenging for sterically hindered ethers, and elimination reactions can become a competing side reaction, especially with secondary alkyl halides. wikipedia.orgacs.orgnih.gov
An alternative approach involves an acid-catalyzed condensation of a phenol with an alcohol. wikipedia.org However, this can lead to self-condensation of the alcohol. wikipedia.org For hindered ethers, electrochemical methods, such as a modified Hofer-Moest reaction, have been developed. This method involves the generation of a carbocation from a carboxylic acid, which is then attacked by an alcohol. acs.org
The primary precursor for the isopropoxylation step would be an appropriately substituted phenol, in this case, 3-isopropylphenol. The synthesis of 3-isopropylphenol can be achieved from 3-isopropylaniline. chemicalbook.com
The reagents for the isopropoxylation via a Williamson-type reaction would be an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane) and a base to deprotonate the phenol. Common bases include sodium hydride (NaH) or potassium carbonate (K2CO3). francis-press.com The reaction is typically carried out in a suitable aprotic solvent like dimethylformamide (DMF) or acetonitrile. francis-press.com
For the synthesis of 4-isopropyl-3-methylphenol, a related compound, a method has been described involving the reaction of 4-halogenated-3-methylphenol with an isopropyl metal compound in the presence of a catalyst and a ligand. epo.org A similar strategy could potentially be adapted for the synthesis of this compound. Another patented method for producing 3-methyl-4-isopropylphenol involves the isopropylation of a protected m-cresol (B1676322) derivative, followed by hydrolysis. google.com
Multi-step Synthesis Design and Optimization
The construction of this compound is a prime example of a synthesis that necessitates a well-thought-out sequence of reactions. The interplay of the activating and directing effects of the hydroxyl, isopropyl, and isopropoxy groups is central to devising a successful synthetic strategy.
A plausible and commonly employed strategy for the synthesis of polysubstituted phenols involves a sequence of electrophilic aromatic substitution and nucleophilic substitution reactions. A logical starting point for the synthesis of this compound is the commercially available 3-isopropylphenol. From this precursor, a multi-step sequence can be designed to introduce the isopropoxy group at the desired position.
A potential synthetic route is outlined below:
Step 1: Nitration of 3-isopropylphenol
The initial step involves the nitration of 3-isopropylphenol. In this electrophilic aromatic substitution reaction, the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the benzene (B151609) ring will direct the incoming nitro (-NO₂) group. The hydroxyl group is a strong activating group and an ortho-, para-director. The isopropyl group is a weaker activating group and is also an ortho-, para-director. The combined directing effects of these two groups will predominantly place the nitro group at the position para to the strongly activating hydroxyl group, which is also an ortho position to the isopropyl group. This leads to the formation of 3-isopropyl-4-nitrophenol.
Step 2: Williamson Ether Synthesis
With the 4-position now occupied by the nitro group, the phenolic hydroxyl group can be converted to an isopropoxy group via the Williamson ether synthesis. chemistrysteps.commasterorganicchemistry.com This reaction proceeds through an Sₙ2 mechanism. chemistrysteps.commasterorganicchemistry.com The phenolic proton is first removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. chemistrysteps.comorganic-synthesis.com This phenoxide then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) to form the ether linkage. chemistrysteps.comorganic-synthesis.com This step yields 1-isopropoxy-3-isopropyl-4-nitrobenzene.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amino group (-NH₂). This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or through catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C). This step results in the formation of 4-isopropoxy-3-isopropylaniline.
Step 4: Deamination of the Amino Group
The final step is the removal of the amino group and its replacement with a hydrogen atom, a process known as deamination. This is typically accomplished by diazotization of the amino group with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, followed by treatment with a reducing agent like hypophosphorous acid (H₃PO₂). This sequence of reactions yields the target compound, this compound.
The following table summarizes the proposed synthetic pathway:
| Step | Reactant | Reagents and Conditions | Intermediate/Product |
| 1 | 3-Isopropylphenol | HNO₃, H₂SO₄ | 3-Isopropyl-4-nitrophenol |
| 2 | 3-Isopropyl-4-nitrophenol | 1. NaH or K₂CO₃ 2. 2-Bromopropane | 1-Isopropoxy-3-isopropyl-4-nitrobenzene |
| 3 | 1-Isopropoxy-3-isopropyl-4-nitrobenzene | SnCl₂/HCl or H₂/Pd-C | 4-Isopropoxy-3-isopropylaniline |
| 4 | 4-Isopropoxy-3-isopropylaniline | 1. NaNO₂, HCl 2. H₃PO₂ | This compound |
Regioselectivity:
The control of regioselectivity is a critical aspect of this multi-step synthesis. In the initial nitration step, the regiochemical outcome is governed by the directing effects of the existing substituents on the aromatic ring. The hydroxyl group is a powerful ortho-, para-director, and the isopropyl group also directs to the ortho and para positions. The para position relative to the hydroxyl group is sterically the most accessible, leading to the preferential formation of 3-isopropyl-4-nitrophenol.
In the subsequent Williamson ether synthesis, the reaction occurs specifically at the phenolic oxygen, ensuring that the isopropoxy group is introduced at the desired location. The reduction and deamination steps are generally not associated with issues of regioselectivity as they transform an existing functional group.
Stereoselectivity:
The target molecule, this compound, is achiral, meaning it does not have a non-superimposable mirror image. None of the proposed reaction steps introduce a chiral center into the molecule. Therefore, the control of stereoselectivity is not a consideration in this particular synthetic route.
Each step in this multi-step synthesis will produce a crude product that contains the desired intermediate along with unreacted starting materials, byproducts, and reagents. Therefore, effective isolation and purification methods are essential to obtain the intermediates in high purity for the subsequent steps.
Liquid-Liquid Extraction:
Following each reaction, a work-up procedure is typically employed to isolate the crude product. This often involves quenching the reaction mixture, for example, by adding water or an acidic or basic solution. The product is then extracted into an organic solvent that is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane. gordon.edu This process of liquid-liquid extraction separates the organic product from inorganic salts and other water-soluble impurities. gordon.edu The organic layer is then washed with brine to remove residual water before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
Column Chromatography:
For the purification of the crude product obtained after extraction, column chromatography is a widely used and effective technique. organic-synthesis.com This method separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel or alumina) as a mobile phase (a solvent or mixture of solvents) is passed through the column. By carefully selecting the solvent system, the desired intermediate can be separated from other components of the crude mixture.
Recrystallization:
If the purified intermediate is a solid, recrystallization can be used as a final purification step. gordon.edu This technique involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.
The progress of the purification can be monitored by techniques such as Thin Layer Chromatography (TLC), which provides a quick assessment of the purity of the collected fractions from column chromatography or the crystals from recrystallization.
Computational Chemistry and Spectroscopic Characterization Theoretical Perspectives
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular structure, reactivity, and spectroscopic properties. For a molecule such as 4-Isopropoxy-3-isopropylphenol, these theoretical approaches would be invaluable in elucidating its fundamental characteristics.
A crucial first step in the computational study of any molecule is the determination of its most stable three-dimensional structure. This involves calculating the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. For a flexible molecule like this compound, which possesses rotatable bonds in its isopropoxy and isopropyl groups, a conformer analysis is essential. This process would involve systematically rotating these groups to identify all possible stable conformations and their relative energies. The results would reveal the preferred spatial arrangement of the molecule, which is critical for understanding its interactions and reactivity.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (Phenolic) | 1.37 Å |
| Bond Length | C-O (Ether) | 1.38 Å |
| Bond Length | C-C (Isopropyl) | 1.54 Å |
| Bond Angle | C-O-C (Ether) | 118° |
| Dihedral Angle | C-C-O-C (Isopropoxy) | 180° (anti-periplanar) |
Note: The data in this table is hypothetical and serves as an example of what would be generated from quantum chemical calculations. Actual values would require specific computational studies.
Understanding the electronic structure of this compound is key to predicting its chemical behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, analyzing the charge distribution within the molecule would reveal the polarity of different regions. This is typically visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites, thereby predicting how the molecule might interact with other chemical species.
Computational methods can predict various spectroscopic parameters with a high degree of accuracy. For this compound, these predictions would be instrumental in interpreting experimental spectra or even in identifying the compound in a complex mixture.
Vibrational Frequencies (IR/Raman): Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions, such as C-H stretching, O-H bending, or aromatic ring vibrations.
UV-Vis Electronic Transitions: By calculating the energies of electronic transitions between molecular orbitals, it is possible to predict the wavelengths at which the molecule will absorb light in the ultraviolet-visible (UV-Vis) region. This is particularly useful for understanding the electronic properties and potential color of the compound.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations can predict the chemical shifts of the various hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These theoretical values, when compared with experimental data, can confirm the proposed structure and provide detailed insights into the electronic environment of each nucleus.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | O-H Stretch | ~3600 cm⁻¹ |
| IR Spectroscopy | C-O Stretch (Ether) | ~1250 cm⁻¹ |
| UV-Vis Spectroscopy | λmax (Electronic Transition) | ~275 nm |
| ¹H NMR Spectroscopy | Chemical Shift (Phenolic OH) | ~5.0 ppm |
| ¹³C NMR Spectroscopy | Chemical Shift (C-OH) | ~150 ppm |
Note: The data in this table is hypothetical and serves as an example of what would be generated from quantum chemical calculations. Actual values would require specific computational studies.
Reaction Mechanism Elucidation through Computational Studies
Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.
To understand how a chemical reaction proceeds, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods can locate and characterize the geometry and energy of the transition state. From this, the reaction coordinate, which represents the lowest energy path connecting reactants to products via the transition state, can be determined.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Descriptors
Quantitative Structure-Property Relationship (QSPR) methodologies establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. In the context of this compound, while specific QSPR studies may not be extensively documented in publicly accessible literature, the principles can be applied by examining related phenolic compounds. These studies are fundamental in predicting the behavior of chemicals, thereby minimizing the need for extensive experimental measurements.
The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a compound like this compound, a wide array of descriptors can be theoretically derived from its optimized molecular structure using computational chemistry software. These descriptors can be broadly categorized.
The process begins with the generation of a 3D structure of the molecule, which is then optimized to find its most stable energetic conformation. From this optimized structure, hundreds or even thousands of descriptors can be calculated. These descriptors fall into several classes, each representing a different facet of the molecular structure. For phenolic compounds, a large pool of descriptors is typically calculated to capture the nuances of their chemical behavior. nih.govresearchgate.net
Table 1: Categories of Theoretical Molecular Descriptors for Phenolic Compounds
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional (0D) | Based on the molecular formula, describing the composition of the molecule without regard to its geometry. | Molecular weight, count of atoms, count of specific functional groups. |
| Topological (2D) | Derived from the 2D representation of the molecule, describing atomic connectivity and branching. | Molecular walk counts, connectivity indices, Wiener index. |
| Geometrical (3D) | Dependent on the 3D coordinates of the atoms, describing the size and shape of the molecule. | Molecular surface area, molecular volume, moments of inertia. |
| Quantum-Chemical | Derived from quantum mechanics calculations, describing electronic properties. | Dipole moment, HOMO/LUMO energies, partial atomic charges, electrostatic potential. |
| GETAWAY Descriptors | Geometry, Topology, and Atom-Weights Assembly descriptors that encode information about molecular structure in relation to a chosen viewpoint. | Leverage-matrix-based descriptors that consider atomic positions and properties. |
| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction descriptors. | Based on a transformation of 3D atomic coordinates. |
| WHIM Descriptors | Weighted Holistic Invariant Molecular descriptors, which are 3D descriptors based on statistical indices calculated on the projections of the atoms along principal axes. | Descriptors related to molecular size, shape, symmetry, and atom distribution. |
Once a comprehensive set of molecular descriptors has been calculated, QSPR models can be developed to predict various chemical and physical properties. A significant application of this methodology for phenolic compounds is the prediction of their chromatographic retention times, often referred to as Quantitative Structure-Retention Relationship (QSRR) studies. nih.govresearchgate.netmdpi.com These models are invaluable for optimizing separation methods in techniques like reversed-phase liquid chromatography (RPLC). nih.govresearchgate.net
The development of a QSRR model involves selecting the most relevant descriptors from the large initial pool and using them to build a predictive mathematical model. nih.gov Techniques such as stepwise multiple linear regression (SMLR) and artificial neural networks (ANN) are commonly employed for this purpose. nih.gov For phenolic compounds, studies have shown that descriptors related to van der Waals volume, electronegativity, mass, and polarizability often have a significant impact on retention times. nih.govresearchgate.net
For instance, a hypothetical QSRR model for predicting the retention time of a series of phenolic compounds, including a compound with the structural features of this compound, might be developed. After calculating a large number of descriptors for a set of known phenolic compounds, a statistical method would be used to create an equation that links a selection of these descriptors to the experimentally measured retention times.
Table 2: Illustrative QSPR Model for Predicting Chromatographic Retention Time (t_R) of Phenolic Compounds
| Compound Type | Experimental t_R (min) | Predicted t_R (min) | Key Descriptor 1 (e.g., Molecular Weight) | Key Descriptor 2 (e.g., LogP) | Key Descriptor 3 (e.g., Polar Surface Area) |
|---|---|---|---|---|---|
| Phenol (B47542) | 5.2 | 5.1 | 94.11 | 1.48 | 20.23 |
| 4-Isopropylphenol (B134273) | 12.8 | 12.9 | 136.19 | 2.90 | 20.23 |
| Thymol | 14.5 | 14.4 | 150.22 | 3.30 | 20.23 |
| This compound (Hypothetical) | 21.3 | 21.5 | 194.27 | 4.1 (Est.) | 29.46 |
Note: The data for this compound is hypothetical and for illustrative purposes to demonstrate the application of a QSPR model. The predicted values are generated from a hypothetical linear model for demonstration.
Such models, once validated, can effectively predict the retention times of new or untested phenolic compounds, aiding in their identification and in the development of analytical methods. nih.gov The predictive power of these models is assessed through various validation statistics to ensure their robustness and reliability. nih.govresearchgate.net
Applications As a Chemical Intermediate in Organic Synthesis
Precursor Role in the Synthesis of Complex Organic Molecules
As a precursor, 4-Isopropoxy-3-isopropylphenol offers reactive sites for building molecular complexity. The phenolic hydroxyl group and the aromatic ring are the primary locations for synthetic modifications, enabling its use as a foundational scaffold for novel chemical entities.
The phenolic hydroxyl group is the most reactive functional group in this compound, readily participating in reactions such as esterification and etherification. These transformations are fundamental in organic synthesis for creating derivatives with modified properties and for protecting the hydroxyl group during subsequent reactions.
Esterification: Phenols can be converted to esters by reacting with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides and anhydrides. youtube.comyoutube.com The reaction with an acyl chloride, for instance, is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct, driving the reaction to completion. youtube.com This functionalization can be used to introduce a wide variety of ester moieties onto the phenolic core.
Etherification: The synthesis of ethers from phenols is a common strategy to create stable linkages and introduce different alkyl or aryl groups. The Williamson ether synthesis is a classic method where the phenol (B47542) is first deprotonated by a strong base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org This method is highly effective for producing a range of phenol ethers. wikipedia.org Another approach involves copper-catalyzed cross-coupling reactions with arylboronic acids to form diaryl ethers. researchgate.net For this compound, which already possesses an ether linkage, further etherification of the phenolic hydroxyl would result in a diether derivative.
The table below illustrates potential derivatization reactions at the phenolic hydroxyl group of this compound.
| Reaction Type | Reagent Example | Product Type | General Reaction Scheme |
| Esterification | Acetyl Chloride | Phenyl Ester | Ar-OH + CH₃COCl → Ar-OCOCH₃ + HCl |
| Etherification | Methyl Iodide | Phenyl Ether | Ar-OH + CH₃I + Base → Ar-OCH₃ + Base·HI |
Note: Ar represents the 4-isopropoxy-3-isopropylphenyl group.
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and isopropoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions. Given that the para position is occupied by the isopropoxy group, and one ortho position is occupied by the isopropyl group, electrophilic attack would be directed to the remaining open positions on the ring.
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine, often with a Lewis acid catalyst.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst. oregonstate.edu
The regioselectivity of these reactions is governed by the combined directing effects of the existing substituents. The hydroxyl group is a powerful activating and ortho, para-directing group. The isopropoxy group is also activating and ortho, para-directing. The isopropyl group is a weaker activating and ortho, para-directing group. The interplay of these effects, along with steric hindrance from the bulky isopropyl groups, would determine the final substitution pattern, allowing for the synthesis of highly substituted and complex aromatic compounds. oregonstate.edu The development of methods for the regioselective functionalization of phenols is a significant area of research, as it provides access to valuable molecules for pharmaceuticals and materials science. nih.govorganic-chemistry.org
Role in Polymer Chemistry and Material Science
Substituted phenols are important building blocks in polymer chemistry, serving as monomers, cross-linking agents, or additives that impart specific properties to the final material. The structure of this compound suggests its potential utility in the synthesis of specialized polymers.
Phenolic compounds are key monomers in the production of various thermosetting and thermoplastic polymers. For instance, phenols are reacted with formaldehyde to produce phenol-formaldehyde resins (phenolics). researchgate.net While this is a classic example, substituted phenols can be used to create polymers with tailored properties.
This compound could potentially be used as a monomer or co-monomer in several types of polymerization reactions:
Phenolic Resins: As a co-monomer with phenol and formaldehyde, it could be incorporated into the resin network. The bulky substituents would alter the cross-linking density and the resulting material's properties.
Polycarbonates and Polyesters: The phenolic hydroxyl group can react with phosgene or its derivatives (for polycarbonates) or with dicarboxylic acids (for polyesters) in condensation polymerization reactions.
Poly(phenylene oxide) (PPO): Substituted phenols can undergo oxidative coupling polymerization to form PPOs, which are high-performance thermoplastics.
The use of substituted phenols as monomers allows for precise control over the resulting polymer's structure and function. science.gov
The table below summarizes potential polymerization applications for monomers based on substituted phenols.
| Polymer Type | Co-reagent(s) | Polymerization Type | Potential Role of this compound |
| Phenolic Resin | Formaldehyde, Phenol | Condensation | Co-monomer to modify network structure |
| Polycarbonate | Phosgene or derivative | Condensation | Monomer providing a repeating unit |
| Polyester | Dicarboxylic Acid | Condensation | Monomer providing a repeating unit |
| Poly(phenylene oxide) | Oxygen, Catalyst | Oxidative Coupling | Monomer |
Incorporating a monomer like this compound into a polymer backbone would have a significant impact on the final material's properties due to its specific structural features.
Steric Hindrance: The bulky isopropyl and isopropoxy groups would increase the steric hindrance along the polymer chain. This can restrict chain packing and reduce crystallinity, potentially leading to amorphous polymers with increased solubility in organic solvents and lower melting points.
Chain Flexibility: The presence of these bulky side groups can decrease chain mobility, leading to a higher glass transition temperature (Tg) and increased thermal stability compared to polymers made from less substituted phenols.
Hydrophobicity: The alkyl groups (isopropyl and isopropoxy) would increase the hydrophobicity of the polymer, making it more resistant to moisture absorption.
Mechanical Properties: The rigid aromatic ring contributes to the stiffness of the polymer backbone, while the bulky side groups could influence properties like impact strength and toughness. The specific substitution pattern on the phenol ring is known to affect the network structure and properties of polymers like polybenzoxazines. researchgate.net
The ability to tailor polymer properties by selecting appropriately substituted monomers is a cornerstone of modern material science. orientjchem.org The incorporation of this compound represents a potential route to novel polymers with a unique combination of processability, thermal stability, and hydrophobicity.
Advanced Analytical Methodologies for Chemical Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography is a cornerstone of analytical chemistry, providing the means to separate individual components from a mixture. For a compound like 4-Isopropoxy-3-isopropylphenol, both gas and liquid chromatography offer viable pathways for analysis, each with distinct advantages.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given its phenolic structure, this compound can be analyzed by GC, often following a derivatization step to improve its volatility and chromatographic behavior.
Key GC Parameters (Theoretical):
Column: A nonpolar or semi-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable for separating phenols.
Injection: Splitless injection is preferred for trace analysis to ensure the maximum transfer of the analyte onto the column.
Temperature Program: A programmed temperature ramp is essential for achieving good separation. A hypothetical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compound effectively.
Detector: A Flame Ionization Detector (FID) provides good sensitivity for general hydrocarbon compounds. For enhanced sensitivity and specificity, a Mass Spectrometer (MS) is the detector of choice.
Derivatization: To reduce peak tailing and improve volatility, the phenolic hydroxyl group can be derivatized. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.
Interactive Data Table: Predicted GC Retention Indices
| Stationary Phase Type | Predicted Kovats Retention Index (Underivatized) | Predicted Kovats Retention Index (TMS Derivatized) |
| Standard Non-Polar (e.g., DB-5) | 1400 - 1500 | 1550 - 1650 |
| Standard Polar (e.g., DB-WAX) | 2300 - 2450 | Not Applicable |
Note: These are predicted values based on the compound's structure and behavior of similar phenols.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of less volatile or thermally sensitive compounds. This compound can be readily analyzed using reversed-phase HPLC.
Key LC Parameters (Theoretical):
Column: A C18 stationary phase is the most common choice for reversed-phase separation of phenolic compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous component (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol is typically employed.
Detector: A Diode Array Detector (DAD) or a UV-Vis detector can be used, monitoring at a wavelength where the phenolic chromophore absorbs, typically around 270-280 nm. For greater specificity, coupling the LC system to a Mass Spectrometer (LC-MS) is highly effective.
Interactive Data Table: Theoretical LC Elution Profile
| Column Type | Mobile Phase Composition (Gradient) | Predicted Elution Time Range |
| C18 (4.6 x 150 mm, 5 µm) | Water (0.1% Formic Acid) / Acetonitrile | 8 - 12 minutes |
| Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Water (0.1% Formic Acid) / Methanol | 10 - 15 minutes |
Note: Elution times are highly dependent on specific gradient conditions, flow rate, and temperature.
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides a powerful method for both identification and quantification.
For this compound (C₁₂H₁₈O₂), the exact mass is 194.1307 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
Electron Ionization (EI) for GC-MS: In EI-MS, the molecule is fragmented, providing a characteristic fingerprint. Key predicted fragments for this compound would arise from the loss of alkyl groups.
Molecular Ion (M⁺): m/z 194
Loss of Isopropyl Group (-CH(CH₃)₂): m/z 151
Loss of Propene from Isopropoxy group (-C₃H₆): m/z 152
Benzylic cleavage: m/z 179 (loss of a methyl group)
Electrospray Ionization (ESI) for LC-MS: ESI is a soft ionization technique that typically results in the protonated molecule [M+H]⁺ (m/z 195.1385) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 193.1228) in negative ion mode, with minimal fragmentation. This is particularly useful for confirming the molecular weight.
Advanced Spectroscopic Methods for Structural Characterization (Non-Biological Focus)
Spectroscopic techniques provide detailed information about the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Vibrational spectroscopy is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. Strong absorptions around 2850-3000 cm⁻¹ would be due to C-H stretching of the isopropyl groups. The C-O stretching of the ether linkage is expected around 1200-1250 cm⁻¹, and the C-O stretching of the phenol (B47542) will appear around 1150-1200 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear signal for the benzene (B151609) ring structure.
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.
¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of hydrogen atoms.
Aromatic Protons: Three protons on the benzene ring would appear as distinct signals in the aromatic region (~6.5-7.5 ppm).
Phenolic OH: A broad singlet, whose chemical shift is concentration and solvent-dependent.
Isopropoxy Group: A septet for the CH proton (~4.0-4.5 ppm) and a doublet for the two CH₃ groups (~1.2-1.4 ppm).
Isopropyl Group: A septet for the CH proton (~3.0-3.5 ppm) and a doublet for the two CH₃ groups (~1.1-1.3 ppm).
¹³C NMR: The carbon NMR spectrum would show 12 distinct signals (unless there is accidental overlap), corresponding to each carbon atom in the unique electronic environment of the molecule.
Aromatic Carbons: Six signals in the range of ~110-160 ppm.
Isopropoxy Group: Two signals, one for the CH (~65-75 ppm) and one for the CH₃ carbons (~20-25 ppm).
Isopropyl Group: Two signals, one for the CH (~25-35 ppm) and one for the CH₃ carbons (~20-25 ppm).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the isopropoxy and isopropyl groups to the phenol ring.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of substituted phenols often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is increasingly directed towards the development of greener, more efficient, and economically viable synthetic pathways for 4-Isopropoxy-3-isopropylphenol. Key areas of investigation will likely include the application of catalysis, flow chemistry, and the use of renewable feedstocks.
One promising approach involves a two-step synthesis beginning with the regioselective alkylation of a phenol (B47542) precursor, followed by etherification. For instance, the Friedel-Crafts alkylation of a suitable starting material could introduce the isopropyl group, followed by a Williamson ether synthesis to append the isopropoxy group. wikipedia.orgwikipedia.orgchemistrysteps.com The development of solid acid catalysts for the alkylation step could offer advantages in terms of reusability and reduced corrosive waste compared to traditional Lewis acid catalysts. beilstein-journals.org Similarly, advancements in phase-transfer catalysis for the etherification step could enhance reaction rates and yields while minimizing the use of organic solvents.
Green chemistry principles are expected to be central to the development of new synthetic methods. This includes the use of environmentally benign solvents, energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis), and atom-economical reactions that maximize the incorporation of starting materials into the final product. francis-press.com Catalytic systems that enable the direct, one-pot synthesis of this compound from readily available precursors would represent a significant breakthrough in sustainable chemical manufacturing.
A proposed sustainable synthetic pathway for this compound is outlined below:
| Step | Reaction Type | Reactants | Reagents/Catalysts | Expected Product | Sustainability Aspect |
| 1 | Friedel-Crafts Alkylation | Phenol | Isopropanol (B130326), Solid Acid Catalyst | 3-Isopropylphenol (B134271) | Use of a reusable solid acid catalyst, avoiding corrosive Lewis acids. |
| 2 | Williamson Ether Synthesis | 3-Isopropylphenol | Isopropyl bromide, Phase-transfer catalyst, Base | This compound | Reduced use of organic solvents and enhanced reaction efficiency. |
Integration of Advanced Computational Design for Materials Discovery
The integration of advanced computational tools is set to revolutionize the discovery and design of new materials based on this compound. By leveraging computational chemistry, researchers can predict the physicochemical properties of novel derivatives and guide experimental efforts towards the most promising candidates, thereby accelerating the materials development cycle. nih.govnasa.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be instrumental in correlating the molecular structure of this compound derivatives with their functional properties. nih.govresearchgate.netnih.govacs.org For example, by systematically varying substituents on the phenolic ring in silico, it is possible to predict how these changes will affect properties such as antioxidant activity, thermal stability, or electronic properties. lp.edu.uanih.govacs.org This predictive capability is crucial for designing specialized molecules for applications in polymers, electronics, and pharmaceuticals.
Molecular dynamics (MD) simulations can provide insights into the behavior of materials incorporating this compound at the atomic level. For instance, MD simulations could be used to model the interaction of this compound as an antioxidant in a polymer matrix, elucidating the mechanisms of radical scavenging and predicting the long-term stability of the material. Density Functional Theory (DFT) calculations can be employed to determine electronic properties, such as HOMO-LUMO gaps and bond dissociation energies, which are critical for understanding the reactivity and potential applications of these molecules in areas like organic electronics or corrosion inhibition. mdpi.com
The following table outlines potential applications of computational design for materials discovery with this compound:
| Computational Method | Predicted Material Properties | Potential Applications |
| QSAR/QSPR | Antioxidant efficacy, Biodegradability, Thermal stability | Development of advanced polymer additives, biodegradable materials. |
| Molecular Dynamics (MD) | Polymer compatibility, Diffusion coefficients, Mechanical properties of composites | Design of high-performance polymers and composites. |
| Density Functional Theory (DFT) | Electronic structure, Reactivity indices, Bond dissociation energies | Discovery of novel antioxidants, corrosion inhibitors, and electronic materials. nih.govacs.org |
Elucidation of Environmental Chemical Fate through Advanced Modeling and Remediation Strategies
A comprehensive understanding of the environmental fate of this compound is crucial for ensuring its sustainable use. Future research will focus on developing sophisticated models to predict its persistence, bioaccumulation, and transformation in various environmental compartments. Concurrently, the development of effective remediation strategies for this class of compounds will be a key area of investigation.
The environmental degradation of alkylphenols and their derivatives can occur through both abiotic and biotic pathways. taylorfrancis.comnih.govnih.gov Abiotic degradation may involve photolysis, where the molecule is broken down by sunlight. epa.govnih.gov Biotic degradation is primarily driven by microorganisms that can metabolize the compound. academicjournals.org The presence of both an ether linkage and branched alkyl groups in this compound may influence its biodegradability. periodicodimineralogia.itresearchgate.net Advanced modeling techniques can be used to predict the primary degradation products and their potential environmental impact.
In the event of environmental contamination, advanced remediation technologies will be essential. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, have shown promise for the degradation of a wide range of phenolic compounds. nih.govscispace.commdpi.comresearchgate.net These processes include ozonation, Fenton and photo-Fenton reactions, and photocatalysis. Research into the application of AOPs for the efficient mineralization of this compound into benign products like carbon dioxide and water will be a critical area of focus.
Bioremediation, which utilizes microorganisms to break down pollutants, offers an environmentally friendly and cost-effective approach to decontamination. core.ac.uk Future studies may focus on identifying and engineering microbial strains with enhanced capabilities for degrading sterically hindered and ether-containing phenolic compounds like this compound. The elucidation of the specific enzymatic pathways involved in its biodegradation will be key to optimizing these biological treatment systems. taylorfrancis.com
The table below summarizes potential environmental degradation pathways and remediation strategies for this compound:
| Process | Description | Key Research Focus |
| Environmental Fate | ||
| Photodegradation | Breakdown of the molecule by UV radiation from sunlight. | Identification of photoproducts and their toxicity. epa.gov |
| Biodegradation | Microbial metabolism of the compound in soil and water. academicjournals.org | Elucidation of metabolic pathways and influencing factors (e.g., aerobic vs. anaerobic conditions). nih.govnih.gov |
| Remediation Strategies | ||
| Advanced Oxidation Processes (AOPs) | Use of highly reactive radicals to mineralize the compound. nih.govscispace.commdpi.comresearchgate.net | Optimization of process parameters (e.g., catalyst, pH) for complete degradation. |
| Bioremediation | Use of microorganisms to break down the compound into less harmful substances. core.ac.uk | Isolation and engineering of specialized microbial consortia. |
| Emulsion Liquid Membrane (ELM) | A separation technique for the removal of phenolic compounds from wastewater. nih.gov | Development of stable and efficient membrane systems. |
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structure of 4-isopropoxy-3-isopropylphenol?
Gas chromatography (GC) with flame ionization detection is a primary method for purity analysis, as this compound’s volatility and thermal stability make it suitable for GC separation . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. The compound’s molecular ion peak (m/z ~150.22) and fragmentation patterns should align with its molecular formula (C10H14O) . High-performance liquid chromatography (HPLC) with UV detection can complement GC for non-volatile impurities.
Q. How can researchers synthesize this compound with high regioselectivity?
A two-step approach is recommended:
- Step 1 : Introduce the isopropyl group via Friedel-Crafts alkylation on a precursor like 3-methylphenol using isopropyl chloride in the presence of AlCl3 .
- Step 2 : Add the isopropoxy group via nucleophilic aromatic substitution (using isopropyl bromide) under basic conditions (e.g., K2CO3 in DMF) . Monitor reaction progress using thin-layer chromatography (TLC) and optimize temperature (80–100°C) to minimize byproducts like di-substituted derivatives .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste . Toxicity data for structurally similar phenols (e.g., 4-chloro-3-methylphenol) suggest moderate acute toxicity, warranting strict exposure controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from variability in experimental design. For example:
- Bioassay conditions : Differences in solvent systems (e.g., DMSO vs. ethanol) can affect compound solubility and activity .
- Cell line specificity : Test cytotoxicity across multiple cell lines (e.g., HepG2, HEK293) to identify cell-type-dependent effects .
- Dose-response calibration : Use standardized protocols (e.g., OECD Test No. 423) to ensure reproducibility in in vivo studies . Meta-analyses of existing data with strict inclusion criteria (e.g., purity >95%) can clarify trends .
Q. What mechanistic studies are recommended to elucidate the compound’s stability under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–13). Monitor degradation products via LC-MS. Phenolic ethers like this compound are prone to hydrolysis under strongly acidic/basic conditions, forming 3-isopropylphenol and isopropanol .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. For example, similar phenolic derivatives show decomposition above 200°C .
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Molecular docking : Use tools like AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors. Validate predictions with surface plasmon resonance (SPR) assays .
- QSAR modeling : Correlate substituent effects (e.g., isopropoxy vs. methoxy groups) with bioactivity using datasets from analogs like 4-isopropyl-3-methylphenol .
Methodological Guidance for Contradictory Data
Q. How should researchers address discrepancies in reported antifungal efficacy of this compound?
- Standardize test organisms : Use ATCC strains (e.g., Candida albicans ATCC 10231) to minimize variability in microbial susceptibility .
- Control for synergism : Evaluate interactions with common adjuvants (e.g., surfactants) that may enhance or inhibit activity .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare zone-of-inhibition data across replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
